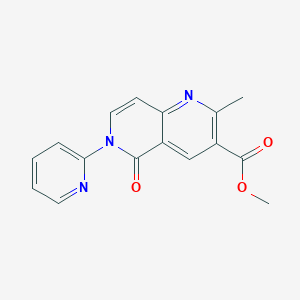
6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one is a naturally occurring flavonoid that has been extensively studied for its potential health benefits. It is commonly found in various plants, including parsley, celery, and chamomile. This compound has been shown to possess anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one is not fully understood. However, it has been suggested that this compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of lipoxygenase, which is involved in the production of leukotrienes. Additionally, it has been shown to inhibit the activity of xanthine oxidase, which is involved in the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
The advantages of using 6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one in lab experiments include its low toxicity, high stability, and availability. However, the limitations of using this compound in lab experiments include its low solubility in water, which can limit its bioavailability, and its potential to undergo oxidation and degradation.
Future Directions
For research on this compound include investigating its potential as a therapeutic agent and natural food preservative, as well as developing novel synthetic methods and derivatives.
Synthesis Methods
6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one can be synthesized through various methods, including the condensation of 2-acetyl-1-methylpyrrole with salicylaldehyde in the presence of sodium hydroxide. Another method involves the reaction of 2-acetyl-1-methylpyrrole with 4-hydroxybenzaldehyde in the presence of a base. The yield of this compound can be improved by using microwave irradiation.
Scientific Research Applications
6-methoxy-2-(2-methylphenyl)-4H-chromen-4-one has been extensively studied for its potential health benefits. It has been shown to possess anti-inflammatory properties, which can help in the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. This compound has also been shown to possess antioxidant properties, which can help in the prevention of oxidative stress-related diseases, including cancer, cardiovascular diseases, and neurodegenerative diseases.
properties
IUPAC Name |
6-methoxy-2-(2-methylphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-5-3-4-6-13(11)17-10-15(18)14-9-12(19-2)7-8-16(14)20-17/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVPPZIRTYDZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
![benzyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5147357.png)
![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)


![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-pyridinylthio)acetamide](/img/structure/B5147382.png)
![dimethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5147396.png)


![2-[(2,1,3-benzothiadiazol-4-ylimino)methyl]-6-ethoxyphenol](/img/structure/B5147421.png)

![methyl 2-[3-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B5147451.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)